molecular formula C12H14N4O2 B11776964 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B11776964
M. Wt: 246.27 g/mol
InChI Key: VCNBBSXNLMYLEW-UHFFFAOYSA-N
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Description

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a pyrrolo[1,2-d][1,2,4]triazine ring with a piperidine-3-carboxylic acid moiety, making it a valuable scaffold for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolo[1,2-d][1,2,4]triazine core. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization under basic conditions using catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-pyrrolo[1,2-d][1,2,4]triazin-1-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c17-12(18)9-3-1-5-15(7-9)11-10-4-2-6-16(10)8-13-14-11/h2,4,6,8-9H,1,3,5,7H2,(H,17,18)

InChI Key

VCNBBSXNLMYLEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=CN3C2=CC=C3)C(=O)O

Origin of Product

United States

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